molecular formula C17H14N2O3 B12006828 Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate CAS No. 54401-82-0

Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate

Katalognummer: B12006828
CAS-Nummer: 54401-82-0
Molekulargewicht: 294.30 g/mol
InChI-Schlüssel: YAVMUMPTDLVFQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate is a heterocyclic compound that features a quinolizine core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction conditions often require refluxing in solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizine derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the quinolizine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinolizine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolizine N-oxides, while substitution reactions can produce a variety of functionalized quinolizine derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.

Wirkmechanismus

The mechanism by which Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound’s quinolizine core allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate is unique due to its specific quinolizine core structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

54401-82-0

Molekularformel

C17H14N2O3

Molekulargewicht

294.30 g/mol

IUPAC-Name

ethyl 4-oxo-3-pyridin-2-ylquinolizine-1-carboxylate

InChI

InChI=1S/C17H14N2O3/c1-2-22-17(21)13-11-12(14-7-3-5-9-18-14)16(20)19-10-6-4-8-15(13)19/h3-11H,2H2,1H3

InChI-Schlüssel

YAVMUMPTDLVFQD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C2C=CC=CN2C(=O)C(=C1)C3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.